Stannane, dichlorodicyclohexyl-

Vue d'ensemble

Description

Synthesis Analysis

Stannane can be prepared by the reaction of SnCl4 and Li[AlH4]. The reaction is as follows: SnCl4 + Li[AlH4] → SnH4 + LiCl + AlCl3 . The synthesis of stannane involves chain reactions based on stannane chemistry. A wide variety of carbon- and heteroatom-centred radicals can be generated and captured under conditions of sufficient mildness to be compatible with many of the highly complex intermediates encountered in modern synthesis .Molecular Structure Analysis

Stannane has been proposed to be a potential high-temperature superconductor under pressure, but its high-pressure crystal structures, fundamental for the understanding of superconductivity, remain unsolved . The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .Chemical Reactions Analysis

Chain reactions involving organotin hydrides are by far the most commonly employed in organic synthesis. A wide variety of carbon- and heteroatom-centred radicals can thus be generated and captured under conditions of sufficient mildness to be compatible with many of the highly complex intermediates encountered in modern synthesis .Physical And Chemical Properties Analysis

The physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research highlight these features and can be found in the first part of this chapter .Applications De Recherche Scientifique

Electronic and Optical Properties Research

Specific Scientific Field

Material Science and Physics

Application Summary

Stannane, fully hydrogenated stanene (SnH), and armchair stanane nanoribbons (ASnHNRs) are used in the study of structural, electronic, and optical properties .

Methods and Procedures

The study was conducted using density functional theory. Full geometry optimization calculations were performed to investigate the properties of stanane and ASnHNRs .

Results and Outcomes

Stanane was found to have a moderate-band-gap semiconductor with a direct band gap of 1.2 eV. ASnHNRs were found to be wide-band-gap semiconductors. The band gap of ASnHNRs decreases as the ribbons width increases .

Organic Synthesis

Specific Scientific Field

Organic Chemistry

Application Summary

Stannane is used in organic synthesis in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes .

Methods and Procedures

These

Nano-Scale Electronics

Specific Scientific Field

Nanotechnology and Electronics

Application Summary

Stanane and armchair stanane nanoribbons (ASnHNRs) are used in the study of nano-scale electronics .

Safety And Hazards

Orientations Futures

The future of synthetic chemistry including organic synthesis, inorganic synthesis, and polymer synthesis was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis, based on these two topics, several future directions in synthetic chemistry are briefly discussed .

Propriétés

IUPAC Name |

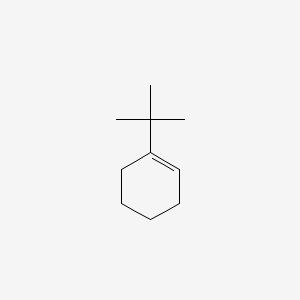

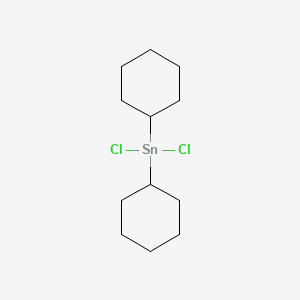

dichloro(dicyclohexyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H11.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLNBJXGFFFGIT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187058 | |

| Record name | Stannane, dichlorodicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stannane, dichlorodicyclohexyl- | |

CAS RN |

3342-69-6 | |

| Record name | Stannane, dichlorodicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dichlorodicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]phenyl]-](/img/structure/B1595035.png)